Hexanesulfonyl fluoride, 6-fluoro-
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Overview
Description
Hexanesulfonyl fluoride, 6-fluoro- is a chemical compound that belongs to the class of sulfonyl fluorides These compounds are characterized by the presence of a sulfonyl group (R-SO₂) bonded to a fluorine atom
Preparation Methods
The synthesis of hexanesulfonyl fluoride, 6-fluoro- can be achieved through several methods. One common approach involves the direct fluorosulfonylation of suitable precursors using fluorosulfonyl radicals. This method is efficient and concise, allowing for the production of sulfonyl fluorides with high yields . Another method involves the fluoride-chloride exchange from corresponding sulfonyl chlorides . Industrial production methods may include the use of sulfuryl fluoride gas (SO₂F₂) or other solid reagents like FDIT and AISF as electrophilic fluorosulfonylating agents .
Chemical Reactions Analysis
Hexanesulfonyl fluoride, 6-fluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: It can undergo addition reactions with alkenes and other unsaturated compounds.
Common reagents used in these reactions include sulfuryl fluoride, fluorosulfonyl radicals, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Hexanesulfonyl fluoride, 6-fluoro- has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is explored for its potential use in drug discovery and development.
Materials Science: It is used in the development of new materials with unique properties.
Radiopharmaceuticals: Similar compounds, such as 6-[18F]fluoro-L-DOPA, are used as radiotracers in positron emission tomography (PET) imaging for various medical applications
Mechanism of Action
The mechanism of action of hexanesulfonyl fluoride, 6-fluoro- involves its interaction with specific molecular targets. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it useful in the design of enzyme inhibitors and other bioactive compounds . The molecular pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Hexanesulfonyl fluoride, 6-fluoro- can be compared with other sulfonyl fluorides and fluorinated compounds. Similar compounds include:
Sulfonyl Chlorides: These compounds are similar in structure but have a chlorine atom instead of fluorine.
Fluoroalkyl Compounds: These compounds contain fluoroalkyl groups and are used in various applications, including pharmaceuticals and materials science.
Other Sulfonyl Fluorides: Compounds like hexadecanesulfonyl fluoride share similar properties and applications but differ in their carbon chain length and specific reactivity.
Hexanesulfonyl fluoride, 6-fluoro- is unique due to its specific structure and reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
372-70-3 |
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Molecular Formula |
C6H12F2O2S |
Molecular Weight |
186.22 g/mol |
IUPAC Name |
6-fluorohexane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H12F2O2S/c7-5-3-1-2-4-6-11(8,9)10/h1-6H2 |
InChI Key |
VBDIRKCYFKHOAR-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCS(=O)(=O)F)CCF |
Origin of Product |
United States |
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